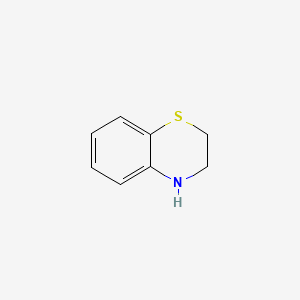

3,4-Dihydro-2H-1,4-benzothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLSBDJIKMXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184811 | |

| Record name | 2,3-Dihydro-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-99-7 | |

| Record name | 2,3-Dihydro-1,4-benzothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,4-dihydro-2H-1,4-benzothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,4-dihydro-2H-1,4-benzothiazine. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to phenothiazines, suggesting a wide range of potential pharmacological activities. This document details a common synthetic protocol, presents a consolidated summary of its characterization data, and explores its potential biological relevance, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a benzene ring fused to a dihydrothiazine ring. This structural motif is a key component in a variety of biologically active molecules. The structural resemblance to phenothiazines, a class of drugs known for their antipsychotic and other central nervous system activities, has made 1,4-benzothiazine and its derivatives attractive targets for synthesis and pharmacological evaluation.[1][2] Derivatives of this core structure have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4] This guide focuses on the parent compound, providing a foundational understanding of its synthesis and physicochemical properties.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the reaction of 2-aminothiophenol with a suitable two-carbon electrophile, such as 1,2-dihaloethane. The following protocol outlines a general procedure for this synthesis.

Experimental Protocol: Synthesis from 2-Aminothiophenol and 1,2-Dibromoethane

Materials:

-

2-Aminothiophenol

-

1,2-Dibromoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-aminothiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the expected quantitative data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~3.15 - 3.25 | t | ~5-6 | ~28.5 |

| 3 | ~3.50 - 3.60 | t | ~5-6 | ~45.0 |

| 4a | - | - | - | ~145.0 |

| 5 | ~6.95 - 7.05 | d | ~7-8 | ~122.0 |

| 6 | ~6.75 - 6.85 | t | ~7-8 | ~118.0 |

| 7 | ~7.05 - 7.15 | t | ~7-8 | ~125.0 |

| 8 | ~6.60 - 6.70 | d | ~7-8 | ~115.0 |

| 8a | - | - | - | ~120.0 |

| NH | ~3.80 - 4.00 | br s | - | - |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3350 - 3450 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=C (aromatic) | Stretching | 1580 - 1600, 1450 - 1500 | Medium to Strong |

| C-N (aliphatic) | Stretching | 1200 - 1300 | Medium |

| C-S | Stretching | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉NS |

| Molecular Weight | 151.23 g/mol |

| [M]⁺ (m/z) | 151 |

| Key Fragment Ions (m/z) | 136 ([M-CH₃]⁺), 122 ([M-C₂H₅]⁺), 108 ([M-C₂H₅N]⁺), 77 ([C₆H₅]⁺) |

Note: Fragmentation patterns can vary depending on the ionization method used.

Potential Biological Signaling Pathways

The structural analogy of this compound to phenothiazines suggests potential interactions with central nervous system targets, particularly dopamine receptors.[5] Phenothiazines are known to act as antagonists at dopamine D2 receptors, a key mechanism in their antipsychotic effects. While the specific activity of the unsubstituted this compound on these receptors requires further investigation, it represents a promising starting point for the development of novel CNS-active agents. The diagram below illustrates the hypothetical interaction of a benzothiazine derivative with the dopamine D2 receptor signaling pathway.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocol and consolidated characterization data serve as a practical resource for researchers. The exploration of its potential interaction with dopamine receptors highlights its relevance in the field of drug discovery, encouraging further investigation into its pharmacological profile and the development of novel derivatives with therapeutic potential.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 3,4-dihydro-2H-1,4-benzothiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that serves as a crucial structural motif in a wide array of biologically active molecules. Its unique three-dimensional structure, arising from the fusion of a benzene ring with a partially saturated thiazine ring, imparts specific physicochemical properties that are pivotal for its role as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its biological significance, particularly in the context of anticancer drug development.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NS | [1][2] |

| Molecular Weight | 151.23 g/mol | [1][2][3][4] |

| Appearance | Light yellow to brown solid | [5] |

| Boiling Point | 274.4 °C at 760 mmHg | [5] |

| Density | 1.147 g/cm³ | [5] |

| Refractive Index | 1.604 | [5] |

| Flash Point | 119.8 °C | [5] |

| Melting Point | N/A (Not available in cited literature) | [5] |

Table 2: Drug-Likeness and Solubility Parameters of this compound

| Property | Value (Predicted/Experimental) | Source |

| pKa (most basic) | Predicted: 4.5 (amine nitrogen) | Computational prediction |

| logP (Octanol-Water Partition Coefficient) | Predicted: 2.1 | Computational prediction |

| Aqueous Solubility | Experimental data not available. Predicted to have low solubility in water based on logP. | |

| Solubility in Organic Solvents | Soluble in polar aprotic solvents like DMSO and acetone, and chlorinated solvents like chloroform and dichloromethane. Low solubility in ethanol. | [6] |

Experimental Protocols

The synthesis of the this compound core is a critical step in the development of its derivatives for various applications. Several synthetic routes have been reported, with the most common approach involving the reaction of 2-aminothiophenol with a two-carbon electrophile.

Synthesis of this compound from 2-Aminothiophenol and 1,2-Dihaloethane

This method represents a classical and straightforward approach to the synthesis of the this compound scaffold.

Reaction Scheme:

Materials:

-

2-Aminothiophenol

-

1,2-Dibromoethane or 1,2-dichloroethane

-

Base (e.g., Sodium ethoxide, Potassium carbonate)

-

Solvent (e.g., Ethanol, DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a stirred solution of a suitable base, such as sodium ethoxide in ethanol, under an inert atmosphere, add 2-aminothiophenol dropwise at room temperature.

-

After the addition is complete, add 1,2-dibromoethane (or 1,2-dichloroethane) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Biological Significance and Signaling Pathways

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Recent studies have highlighted the potential of 1,4-benzothiazine derivatives as anticancer agents that can modulate key signaling pathways involved in cancer progression.

Inhibition of the NF-κB Signaling Pathway in Cancer

The transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[8][9][10][11] Constitutive activation of the NF-κB pathway is a hallmark of many cancers and contributes to tumor growth and resistance to therapy.[8][9][10][11] Some 1,4-benzothiazine derivatives have been investigated for their ability to inhibit this pathway.

The canonical NF-κB signaling cascade is initiated by pro-inflammatory cytokines like TNF-α, which bind to their receptors and trigger a series of intracellular events. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation and cancer progression.[1][12][13][14][15][16]

Experimental Workflow: Anticancer Drug Screening

The evaluation of novel this compound derivatives as potential anticancer agents typically follows a standardized experimental workflow. This workflow begins with the synthesis of a library of compounds, followed by in vitro screening against cancer cell lines to determine their cytotoxic or antiproliferative activity. Promising candidates are then subjected to further mechanistic studies.

Conclusion

This compound represents a valuable scaffold in the field of drug discovery and development. Its physicochemical properties, combined with its synthetic accessibility, make it an attractive starting point for the design of novel therapeutic agents. The demonstrated ability of its derivatives to modulate key signaling pathways, such as the NF-κB pathway, underscores its potential in the development of new treatments for a variety of diseases, including cancer. Further research into the precise physicochemical characteristics and biological activities of the core structure and its derivatives will continue to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Benzothiazines | Fisher Scientific [fishersci.com]

- 5. Cas 3080-99-7,this compound | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. noblelifesci.com [noblelifesci.com]

- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 11. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inducible Nitric Oxide Synthase in the Carcinogenesis of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

The Rising Therapeutic Potential of 3,4-Dihydro-2H-1,4-Benzothiazines: A Technical Overview

For Immediate Release

Novel 3,4-dihydro-2H-1,4-benzothiazine compounds are emerging as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their diverse therapeutic potential, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The 1,4-benzothiazine core, a heterocyclic motif containing sulfur and nitrogen, serves as a versatile framework for the development of medicinally important molecules.[1][2] These compounds have shown promise in targeting a variety of diseases by interacting with multiple therapeutic targets and employing diverse mechanisms of action to impede disease progression.[1]

Anticancer Activity: A Multi-Faceted Approach

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and glioblastoma.[1][3][4]

One notable derivative, propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][6]thiazine-2-carboxylate (3c), has demonstrated significant activity against the A-549 lung cancer cell line.[1] This compound effectively suppresses cancer cell proliferation and migration and downregulates the expression of several pro-inflammatory genes such as IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α.[1] Molecular docking studies suggest a high binding affinity of this compound for IL-8.[1]

Furthermore, novel 12(H)-quino[3,4-b][5][6]benzothiazine derivatives have shown antiproliferative activity against SNB-19 (glioblastoma) and C-32 (amelanotic melanoma) cancer cell lines.[3][7] The introduction of aminoalkyl substituents at the thiazine nitrogen atom has been found to enhance their anticancer activity.[3] The proposed mechanism of action for some of these compounds involves intercalation with DNA, a mode of action similar to that of anthracycline antibiotics.[3]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity | IC50 / Concentration | Reference |

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][6]thiazine-2-carboxylate (3c) | A-549 (Lung) | Most active in series | Not specified | [1] |

| 12(H)-quino[3,4-b][5][6]benzothiazine derivatives (general) | SNB-19, C-32 | Antiproliferative | 5.6-12.4 µg/ml | [3][7] |

| 2-Aryl-4H-3,1-benzothiazines (various derivatives) | T47D (Breast) | Antiproliferative | Comparable to cisplatin | [8] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have also exhibited significant antimicrobial properties.[5] A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and their 3(4H)-one analogues have been synthesized and evaluated for their in vitro inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as selected fungal species.[5] Notably, key intermediates in their synthesis, chloro-substituted-2-amino-5-fluorobenzenethiols, displayed remarkable antibacterial effects against Gram-positive strains and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL.[5]

Another study focused on N-glucosyl 1,4-benzothiazin-3-ones, which demonstrated significant antibacterial activity.[9] The evaluation of these compounds was performed against a panel of bacteria, including strains of E. coli, P. aeruginosa, S. aureus, and Acinetobacter.[9]

Quantitative Data: Antimicrobial Activity

| Compound/Intermediate | Microbial Strain(s) | Activity | MIC (µg/mL) | Reference |

| Chloro-substituted-2-amino-5-fluorobenzenethiols (6a-6c) | Gram-positive bacteria, Fungi | Antibacterial, Antifungal | 2 - 8 | [5] |

| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives (4a, 4j, 4l) | Bacteria, Fungi | Antimicrobial | Not specified | [5] |

| N-glucosyl 1,4-benzothiazin-3-ones (various) | E. coli, P. aeruginosa, S. aureus, Acinetobacter | Antibacterial | 62.5 - >250 | [9] |

| Substituted 4H-1,4-benzothiazines (various) | E. coli, B. subtilis, S. griseus, F. oxysporum, A. niger, R. stolonifer | Antibacterial, Antifungal | 41 - 158 | [10] |

Enzyme Inhibition: Targeting Key Pathological Pathways

The therapeutic potential of this compound derivatives extends to the inhibition of specific enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, novel 2H-benzo[b][5][6]thiazin-3(4H)-one derivatives hybridized with thiadiazole have been identified as potent acetylcholinesterase inhibitors.[11][12] Compounds 3i and 3j from this series exhibited significant inhibitory activity against AChE with IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (IC50 = 0.021 µM).[11][12] These compounds also demonstrated antioxidant effects and promising in vitro blood-brain barrier permeability.[11][12]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A new class of selective inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated drug target for malaria, has been discovered in 3,4-dihydro-2H,6H-pyrimido[1,2-c][5][11]benzothiazin-6-imine derivatives.[13] These compounds showed inhibitory activity against PfDHODH at sub-micromolar to low-micromolar concentrations and displayed low toxicity to human cell lines, making them a promising starting point for the development of new antimalarial drugs.[13]

Aldose Reductase Inhibition

Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been identified as a novel class of potent and selective aldose reductase inhibitors, with IC50 values ranging from 0.032 to 0.975 µM.[14] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications.

Monoamine Oxidase (MAO) Inhibition

New 2,1-benzothiazine derivatives have been synthesized and investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the metabolism of neurotransmitters.[15][16] Some of these compounds exhibited potent inhibitory activity in the lower micromolar range, suggesting their potential for the treatment of depression and other neurological disorders.[15][16]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Activity | IC50 | Reference |

| 2H-Benzo[b][5][6]thiazin-3(4H)-one-thiadiazole hybrids (3i, 3j) | Acetylcholinesterase (AChE) | Inhibition | 0.027 µM, 0.025 µM | [11][12] |

| 3,4-dihydro-2H,6H-pyrimido[1,2-c][5][11]benzothiazin-6-imine derivatives | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Selective Inhibition | Sub-micromolar to low-micromolar | [13] |

| 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide acetic acid derivatives | Aldose Reductase | Potent Inhibition | 0.032 - 0.975 µM | [14] |

| 2,1-Benzothiazine derivatives (9e, 9h) | Monoamine Oxidase A & B (MAO-A, MAO-B) | Potent Inhibition | 1.04 µM (MAO-A), 1.03 µM (MAO-B) | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of this compound compounds.

Synthesis of 2,3-disubstituted-1,4-benzothiazines

A facile and green approach for the synthesis of 2,3-disubstituted-1,4-benzothiazines involves the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls.[1]

Materials:

-

2-Aminobenzenethiol

-

1,3-Dicarbonyl compounds

-

Ceric ammonium nitrate (catalytic amount)

-

Solvent (e.g., methanol)

Procedure:

-

Dissolve 2-aminobenzenethiol and the 1,3-dicarbonyl compound in the chosen solvent.

-

Add a catalytic amount of ceric ammonium nitrate to the solution.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired 2,3-disubstituted-1,4-benzothiazine.[1]

In Vitro Antibacterial Activity Assessment

1. Gel Diffusion Method (Aromatogram): This method, as described by Vincent, is used for an initial screening of antibacterial activity.[9]

Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, Acinetobacter)

-

Nutrient agar plates

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile paper discs

Procedure:

-

Prepare a uniform lawn of the test bacterial strain on the surface of a nutrient agar plate.

-

Impregnate sterile paper discs with a known concentration of the synthesized compound solution.

-

Place the impregnated discs on the surface of the inoculated agar plate.

-

Incubate the plates at the appropriate temperature for a specified period.

-

Measure the diameter of the inhibition zone around each disc. The size of the zone is indicative of the antibacterial activity.[9]

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.[9][10]

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (or other suitable growth medium)

-

96-well microtiter plates

-

Synthesized compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (optional, for viability assessment)

Procedure:

-

Perform serial two-fold dilutions of the synthesized compounds in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

-

Optionally, add MTT solution to each well to assess bacterial viability. A color change indicates viable bacteria.[9]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Cancer cell line (e.g., A-549, SNB-19, C-32)

-

Complete cell culture medium

-

96-well cell culture plates

-

Synthesized compounds dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is a widely used colorimetric assay to determine AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Synthesized compounds

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[11][12]

Visualizing the Pathways

To better understand the synthesis and mechanisms of action, the following diagrams illustrate key processes.

Caption: General workflow for the synthesis of 2,3-disubstituted-1,4-benzothiazines.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Mechanism of the Ellman's method for AChE inhibition.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 7. Synthesis and in vitro antiproliferative activity of novel 12(H)-quino[3,4-b][1,4]benzothiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Benzothiazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a thiazine ring, has emerged as a cornerstone in medicinal chemistry.[1][2][3] This privileged structure is recognized for its versatile biological activities, making it a focal point in the design and development of novel therapeutic agents.[4][5][6] The unique conformational arrangement of the 1,4-benzothiazine core, with a characteristic fold along the nitrogen-sulfur axis, is believed to be a key contributor to its diverse pharmacological profile, which bears some resemblance to that of phenothiazines.[2] This guide provides a comprehensive overview of the 1,4-benzothiazine scaffold, encompassing its synthesis, multifaceted biological activities supported by quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Synthesis of the 1,4-Benzothiazine Core

The construction of the 1,4-benzothiazine nucleus is most commonly achieved through the cyclocondensation of 2-aminothiophenol (2-ATP) with a variety of synthons. Numerous synthetic strategies have been developed to afford a diverse range of substituted 1,4-benzothiazine derivatives.[3]

A prevalent and versatile method involves the reaction of 2-aminothiophenol with β-dicarbonyl compounds. This approach allows for the introduction of various substituents at the 2- and 4-positions of the benzothiazine ring, enabling the fine-tuning of its physicochemical and pharmacological properties. Other notable synthetic routes include the reaction of 2-ATP with α-halo ketones, acetylenic esters, and epoxides.[2][7] Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, have also been successfully employed to enhance the efficiency and sustainability of these synthetic processes.[8]

Biological Activities of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold has been extensively explored for a wide array of biological activities, demonstrating its potential in addressing various therapeutic challenges.

Antimicrobial Activity

Derivatives of 1,4-benzothiazine have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacterial and fungal pathogens.[1][4][9] The mechanism of action is often attributed to the disruption of microbial cellular processes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,4-benzothiazine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| IVa | Escherichia coli (MTCC 2939) | 58 - 158 | [1] |

| Bacillus subtilis (MTCC 441) | 41 - 124 | [1] | |

| Streptomyces griseus (MTCC 1998) | 85 - 128 | [1] | |

| IVb | Aspergillus niger (MTCC 281) | 59 - 78 | [1] |

| Rhizopus stolonifer (MTCC 2591) | 85 - 118 | [1] | |

| Compound 8bE | Staphylococcus aureus | 6.16 ± 2.17 (MIC50) | [10] |

Anticancer Activity

The anticancer potential of 1,4-benzothiazine derivatives has been a major focus of research, with numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[11][12] Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression. The table below presents the half-maximal inhibitory concentration (IC50) values for representative 1,4-benzothiazine and related benzothiazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c | A-549 (Lung Cancer) | Not explicitly quantified, but most active in the series | [12] |

| Compound 2a | SNB-19 (Glioblastoma) | 0.23 - 2.1 | [13] |

| Benzothiazole A | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [14] |

| Benzothiazole B | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [14] |

Anti-inflammatory Activity

1,4-Benzothiazine derivatives have also been investigated for their anti-inflammatory properties.[15][16] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and cytokines. The following table summarizes the in vitro anti-inflammatory activity of selected benzothiazole derivatives, a closely related class of compounds.

| Compound ID | Assay | Inhibition (%) at 100 µg/mL | Reference |

| 3a | Protein denaturation | 78.34 | [16] |

| 3c | Protein denaturation | 75.12 | [16] |

| 3d | Protein denaturation | 72.35 | [16] |

| 4a | Protein denaturation | 85.23 | [16] |

| 5b | Protein denaturation | 71.45 | [16] |

| Diclofenac Sodium | Protein denaturation | 92.11 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Substituted 4H-1,4-Benzothiazines[8]

Materials:

-

Substituted 2-aminobenzenethiol (10 mmol)

-

Hydrazine hydrate (1 mmol)

-

Dimethylformamide (DMF, 5 mmol)

-

β-diketone or β-ketoester (10 mmol)

-

Ethanol

-

Crushed ice

Procedure:

-

A mixture of substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer medium is exposed to microwave irradiation for 30 seconds.

-

To the reaction mixture, add the β-diketone or β-ketoester (10 mmol).

-

Expose the mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the solid that separates out, wash it with 50% ethanol, and crystallize it from ethanol to obtain the final product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[1]

Materials:

-

Synthesized 1,4-benzothiazine compounds

-

Bacterial and fungal strains (e.g., E. coli, B. subtilis, A. niger)

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare a stock solution of each synthesized compound in DMSO.

-

Serially dilute the stock solutions in the appropriate broth in 96-well microtiter plates to achieve a range of concentrations.

-

Prepare a standardized inoculum of each microbial strain.

-

Add the microbial inoculum to each well of the microtiter plates.

-

Include positive control wells (broth with inoculum and standard antimicrobial agent) and negative control wells (broth with inoculum and DMSO without any compound).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Cell Viability Assay: MTT Assay[6][13]

Materials:

-

Cancer cell line of interest (e.g., A-549)

-

Complete cell culture medium

-

Synthesized 1,4-benzothiazine compounds

-

96-well cell culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms

The biological effects of 1,4-benzothiazine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. Several studies on related benzothiazole compounds suggest that they can exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in regulating cell proliferation, differentiation, and apoptosis.[2][11] This pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Dysregulation of the MAPK pathway is a common feature in many cancers. Some bioactive compounds exert their anticancer effects by modulating the activity of MAPK signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. ijcrt.org [ijcrt.org]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jocpr.com [jocpr.com]

- 17. 3,4-Dimethyl-2-(2-oxo-2-phenylethyl)-2H,4H-pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Structural Maze: A Technical Guide to the NMR Elucidation of 3,4-dihydro-2H-1,4-benzothiazine

For Immediate Release

[City, State] – In the intricate world of pharmaceutical and materials science, the precise determination of molecular structure is paramount. For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unraveling the complexities of novel compounds. This technical guide provides an in-depth exploration of the structural elucidation of the core heterocyclic scaffold, 3,4-dihydro-2H-1,4-benzothiazine, using a suite of NMR techniques. This document serves as a comprehensive resource, detailing experimental protocols, data interpretation, and visualization of the analytical workflow.

The Core Structure: this compound

The this compound ring system is a key pharmacophore found in a variety of biologically active compounds. Its structural characterization is a critical step in the development of new therapeutic agents and advanced materials. NMR spectroscopy provides a powerful, non-destructive method to probe the atomic connectivity and stereochemistry of this important heterocyclic motif.

Deciphering the Code: 1D and 2D NMR Approaches

The structural elucidation of this compound relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While ¹H NMR provides information on the proton environments and their scalar couplings, ¹³C NMR reveals the carbon framework of the molecule. For an unambiguous assignment of all proton and carbon signals, two-dimensional correlation techniques are essential.

Key NMR Experiments for Structural Elucidation:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically over two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically two or three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Data Presentation: A Clear and Concise Summary

To facilitate a clear understanding and comparison of the NMR data, the following tables summarize the expected ¹H and ¹³C chemical shifts for the unsubstituted this compound core. Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~3.1 - 3.3 | t | ~5-7 |

| H-3 | ~3.5 - 3.7 | t | ~5-7 |

| H-4 (NH) | ~4.0 - 5.0 | br s | - |

| H-5 | ~6.9 - 7.1 | d | ~7-9 |

| H-6 | ~6.6 - 6.8 | t | ~7-8 |

| H-7 | ~7.0 - 7.2 | t | ~7-8 |

| H-8 | ~6.8 - 7.0 | d | ~7-9 |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~25 - 30 |

| C-3 | ~45 - 50 |

| C-4a | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~115 - 120 |

| C-7 | ~120 - 125 |

| C-8 | ~118 - 122 |

| C-8a | ~140 - 145 |

Experimental Protocols: A Step-by-Step Guide

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key NMR experiments used in the structural elucidation of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter to avoid broadening of the NMR signals.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Similar to ¹H NMR data processing.

4. 2D NMR (COSY, HSQC, HMBC):

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequences: Standard gradient-selected pulse sequences for COSY, HSQC, and HMBC.

-

Spectral Width: Optimized for the ¹H and ¹³C chemical shift ranges.

-

Number of Increments (t₁ dimension): Typically 256-512 for good resolution.

-

Number of Scans per Increment: 2-16 scans, depending on the experiment and sample concentration.

-

Data Processing: 2D Fourier transformation, phase correction, and baseline correction in both dimensions.

Visualizing the Connections: A Graphviz Workflow

To visually represent the logical flow of the structural elucidation process, the following diagrams were generated using the DOT language.

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Logical relationships in 2D NMR correlation analysis.

This technical guide provides a foundational understanding of the application of NMR spectroscopy for the structural elucidation of this compound. By following the detailed protocols and utilizing the provided data as a reference, researchers can confidently and accurately characterize this and related heterocyclic systems, accelerating the pace of discovery in drug development and materials science.

Mass Spectrometry Analysis of Synthesized Benzothiazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of mass spectrometry for the characterization and analysis of synthesized benzothiazine derivatives. Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of these newly synthesized compounds. This guide details the common mass spectrometric techniques, experimental protocols, data interpretation, and the biological context of benzothiazine derivatives.

Introduction to Mass Spectrometry of Benzothiazine Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of synthesized benzothiazine derivatives, MS is crucial for:

-

Molecular Weight Determination: Confirming the molecular weight of the synthesized compound.

-

Structural Elucidation: Determining the chemical structure by analyzing fragmentation patterns.

-

Purity Assessment: Identifying the presence of impurities and byproducts from the synthesis.

-

Quantitative Analysis: Determining the concentration of the synthesized compound in various matrices.

Common ionization techniques employed for the analysis of benzothiazine derivatives include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectra. The following is a general protocol that can be adapted for various synthesized benzothiazine derivatives.

Materials:

-

Synthesized benzothiazine derivative

-

High-purity solvents (e.g., methanol, acetonitrile, water, chloroform, ethyl acetate)[1]

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Autosampler vials

Protocol:

-

Dissolution: Accurately weigh a small amount of the synthesized benzothiazine derivative and dissolve it in a suitable high-purity solvent to create a stock solution (e.g., 1 mg/mL).[1] The choice of solvent will depend on the solubility of the specific derivative. Common starting solvents include methanol, acetonitrile, or a mixture of organic solvent and water.

-

Dilution: From the stock solution, prepare a working solution with a concentration suitable for the mass spectrometer being used. For ESI-MS, a typical concentration range is 1-10 µg/mL.[1]

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm or 0.45 µm syringe filter to prevent clogging of the instrument's tubing.[1]

-

Transfer: Transfer the filtered solution into an appropriate autosampler vial for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for many benzothiazine derivatives.

Instrumentation:

-

A mass spectrometer equipped with an ESI source (e.g., Triple Quadrupole, Time-of-Flight (TOF), or Orbitrap).

Typical ESI-MS Parameters:

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV |

| Cone Voltage | 20 - 60 V | 20 - 60 V |

| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr |

| Desolvation Temp. | 300 - 400 °C | 300 - 400 °C |

| Source Temperature | 120 - 150 °C | 120 - 150 °C |

| Mass Range | m/z 50 - 1000 | m/z 50 - 1000 |

Note: These parameters are general and should be optimized for the specific instrument and benzothiazine derivative being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable benzothiazine derivatives. Derivatization may be necessary for compounds with polar functional groups to increase their volatility.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Typical GC-MS Parameters:

| Parameter | Value |

| Injection Mode | Split or Splitless |

| Injector Temperature | 250 - 300 °C |

| Column | Capillary column (e.g., HP-5MS, DB-5MS) |

| Oven Program | Initial temp: 50-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Mass Range | m/z 40 - 600 |

Note: The oven temperature program should be optimized based on the volatility of the specific benzothiazine derivatives being analyzed.

Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes representative mass spectral data for a series of hypothetical synthesized benzothiazine derivatives. This data is illustrative and will vary depending on the specific substituents on the benzothiazine core.

| Compound ID | Molecular Formula | Calculated Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| BTZ-001 | C₁₅H₁₂N₂O₃S | 300.06 | 301.07 | 273, 225, 197, 136 |

| BTZ-002 | C₁₆H₁₄N₂O₃S | 314.07 | 315.08 | 287, 239, 211, 136 |

| BTZ-003 | C₁₅H₁₁ClN₂O₃S | 334.02 | 335.03 | 307, 259, 231, 170 |

| BTZ-004 | C₁₆H₁₃FN₂O₃S | 332.06 | 333.07 | 305, 257, 229, 154 |

| BTZ-005 | C₁₇H₁₆N₂O₄S | 360.08 | 361.09 | 333, 285, 257, 136 |

Fragmentation Analysis

The fragmentation pattern of a benzothiazine derivative in the mass spectrometer provides valuable structural information. The fragmentation is influenced by the type and position of substituents on the benzothiazine core. Common fragmentation pathways involve the cleavage of bonds in the thiazine ring and the loss of substituent groups.

For example, a common fragmentation pattern for 1,4-benzothiazine derivatives involves the retro-Diels-Alder (rDA) reaction, leading to the cleavage of the thiazine ring. The specific fragments observed will be characteristic of the substituents present on the aromatic and thiazine rings.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mass spectrometry analysis of a synthesized benzothiazine derivative.

Caption: Experimental workflow for MS analysis.

Biological Signaling Pathways

Many synthesized benzothiazine derivatives exhibit anti-inflammatory activity by modulating key signaling pathways. Two of the most relevant pathways are the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.

NF-κB Signaling Pathway and Potential Inhibition by Benzothiazine Derivatives

The NF-κB signaling pathway is a crucial regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2] Some benzothiazine derivatives may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activity of IκB kinase (IKK).[3]

Caption: NF-κB pathway and benzothiazine inhibition.

COX Signaling Pathway and Potential Inhibition by Benzothiazine Derivatives

The Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (PGs) from arachidonic acid.[4] PGs are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Many benzothiazine derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Caption: COX pathway and benzothiazine inhibition.

Conclusion

Mass spectrometry is a cornerstone technique in the research and development of novel synthesized benzothiazine derivatives. Its ability to provide rapid and accurate molecular weight determination, detailed structural information through fragmentation analysis, and quantitative data makes it an invaluable tool for synthetic and medicinal chemists. This guide has provided an overview of the key mass spectrometric methodologies, from sample preparation to data analysis, and has placed the analysis within the relevant biological context of inflammation. By following these guidelines and understanding the principles outlined, researchers can effectively utilize mass spectrometry to accelerate the discovery and development of new benzothiazine-based therapeutic agents.

References

- 1. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic [ouci.dntb.gov.ua]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 1,4-Benzothiazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of this core structure have demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide elucidates the multifaceted mechanisms of action of 1,4-benzothiazine compounds, providing a comprehensive resource for researchers and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this versatile class of compounds.

Anticancer Activity of 1,4-Benzothiazine Derivatives

1,4-benzothiazine derivatives have emerged as a significant class of compounds with promising anticancer activities against various human cancer cell lines.[1] Their mechanism of action in cancer cells is often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and migration.[2][3]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of 1,4-benzothiazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative 1,4-benzothiazine derivatives against various cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 5α-cholestano[5,6-b] benzothiazine (R=H) | HeLa (Cervical Cancer) | 13.73 | [1] |

| Substituted 1,4-benzothiazine (3c) | A-549 (Lung Cancer) | Not specified, but most active | [2] |

| Benzothiazole derivative 12 | HT29 (Colon Cancer) | 0.015 | [3] |

| Benzothiazole derivative 12 | H460 (Lung Cancer) | 0.28 | [3] |

| Benzothiazole derivative 12 | A549 (Lung Cancer) | 1.53 | [3] |

| Benzothiazole derivative 12 | MDA-MB-231 (Breast Cancer) | 0.68 | [3] |

| Naphthalimide-benzothiazole 66 | HT-29 (Colon Cancer) | 3.72 ± 0.3 | [3] |

| Naphthalimide-benzothiazole 66 | A549 (Lung Cancer) | 4.074 ± 0.3 | [3] |

| Naphthalimide-benzothiazole 66 | MCF-7 (Breast Cancer) | 7.91 ± 0.4 | [3] |

| Tetrazine-benzothiazole 4a | A549 (Lung Cancer) | 26.79 ± 2.89 | [4] |

| Tetrazine-benzothiazole 4a | HeLa (Cervical Cancer) | 17.91 ± 2.80 | [4] |

| Tetrazine-benzothiazole 4a | MCF-7 (Breast Cancer) | 20.44 ± 2.11 | [4] |

Signaling Pathways in Anticancer Action

The anticancer effects of 1,4-benzothiazine derivatives are often attributed to their ability to interfere with critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in cancer cell survival and proliferation.

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of downstream pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by 1,4-benzothiazine derivatives.

The MAPK signaling cascade is another critical pathway that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Certain benzothiazole derivatives have been found to modulate the MAPK pathway, often leading to cell cycle arrest and apoptosis.

Caption: Modulation of the MAPK/ERK signaling pathway by 1,4-benzothiazine derivatives.

Anti-inflammatory Activity of 1,4-Benzothiazine Derivatives

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 1,4-benzothiazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[5]

Quantitative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The following table presents the IC50 values of some 1,2-benzothiazine derivatives (a related class with similar mechanisms) against COX-1 and COX-2.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Meloxicam | 267.71 ± 8.1 | 112.67 ± 3.3 | 2.38 | [6] |

| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 18.32 | [6] |

| BS26 | 128.73 ± 9.1 | 18.20 ± 4.3 | 7.07 | [6] |

| BS27 | 116.89 ± 4.3 | 25.55 ± 2.0 | 4.57 | [6] |

| BS30 | 121.51 ± 3.4 | 59.22 ± 3.7 | 2.05 | [6] |

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many 1,4-benzothiazine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Caption: Inhibition of Cyclooxygenase (COX) enzymes by 1,4-benzothiazine derivatives.

Antimicrobial Activity of 1,4-Benzothiazine Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 1,4-benzothiazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][8]

Quantitative Analysis of Antimicrobial Potency

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below summarizes the MIC values for some 1,4-benzothiazine derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound IVa | Escherichia coli | 58-158 | [9] |

| Compound IVa | Bacillus subtilis | 41-124 | [9] |

| Compound IVa | Streptomyces griseus | 85-128 | [9] |

| 1,2-Benzothiazine 33 | Bacillus subtilis | 25-50 | [7] |

| 1,2-Benzothiazine 38 | Bacillus subtilis | 25-50 | [7] |

| 1,2-Benzothiazine 43 | Bacillus subtilis | 25-50 | [7] |

| 1,2-Benzothiazine 58 | Bacillus subtilis | 25-50 | [7] |

| Pyrazolo-1,2-benzothiazine 7b | Staphylococcus aureus (susceptible) | 16 | [8] |

| Pyrazolo-1,2-benzothiazine 7b | Staphylococcus aureus (MRSA) | 16 | [8] |

| Pyrazolo-1,2-benzothiazine 7b | Staphylococcus aureus (MDRSA) | 16 | [8] |

| Pyrazolo-1,2-benzothiazine 7h | Staphylococcus aureus (susceptible) | 8 | [8] |

| Pyrazolo-1,2-benzothiazine 7h | Staphylococcus aureus (MRSA) | 8 | [8] |

| Pyrazolo-1,2-benzothiazine 7h | Staphylococcus aureus (MDRSA) | 8 | [8] |

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and validation of research findings. This section provides detailed protocols for key assays used in the evaluation of 1,4-benzothiazine compounds.

Synthesis of 4H-1,4-Benzothiazine Derivatives

A general and efficient method for the synthesis of substituted 4H-1,4-benzothiazines involves a microwave-assisted reaction.[10]

Materials:

-

Substituted 2-aminobenzenethiol (10 mmol)

-

β-diketone/β-ketoester (10 mmol)

-

Hydrazine hydrate (1 mmol, catalytic amount)

-

Dimethylformamide (DMF, 5 mmol)

-

Ethanol

-

Microwave reactor

-

Thin-layer chromatography (TLC) plate

-

Crushed ice

-

Filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted 2-aminobenzenethiol (10 mmol), hydrazine hydrate (1 mmol), and DMF (5 mmol).

-

Expose the mixture to microwave irradiation for 30 seconds.

-

Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

-

Continue microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture and pour it over crushed ice.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with 50% ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified 4H-1,4-benzothiazine derivative.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,4-Benzothiazine derivative (test compound)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle control and untreated control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 550-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, typically by quantifying the production of prostaglandins.[2][15][16][17][18]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

1,4-Benzothiazine derivative (test inhibitor)

-

Stannous chloride solution (to stop the reaction)

-

Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for quantification

-

Microplate reader or LC-MS/MS instrument

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the assay buffer.

-

Inhibitor Incubation: In a reaction tube or well, combine the assay buffer, heme, and the COX enzyme. Add the 1,4-benzothiazine derivative at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to the mixture.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding stannous chloride solution.

-

Prostaglandin Quantification: Quantify the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

1,4-Benzothiazine derivative (test compound)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,4-benzothiazine derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

- 1. cbijournal.com [cbijournal.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijcrt.org [ijcrt.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. protocols.io [protocols.io]

The Chemical Reactivity of the 3,4-Dihydro-2H-1,4-Benzothiazine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties, arising from the fusion of a benzene ring with a partially saturated 1,4-thiazine ring, give rise to a diverse range of chemical reactivity and biological activities. This technical guide provides an in-depth exploration of the chemical reactivity of the this compound core, presenting key reactions, experimental methodologies, and quantitative data to aid in the design and synthesis of novel derivatives for research and drug development.

Electrophilic Aromatic Substitution

The benzene ring of the this compound system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and thioether moieties. The substitution pattern is influenced by the directing effects of these groups and the reaction conditions.

Halogenation